2-Propoxyethyl acetate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

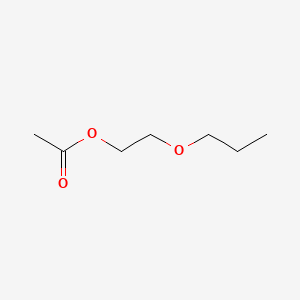

2-Propoxyethyl acetate, also known as this compound, is a useful research compound. Its molecular formula is C7H14O3 and its molecular weight is 146.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Properties and Structure

- Chemical Formula : C7H14O3

- Molecular Weight : 146.1843 g/mol

- IUPAC Name : 2-Propoxyethyl acetate

This compound is characterized by its ether and ester functional groups, which contribute to its solvent properties and reactivity in chemical processes.

Solvent Use

This compound is primarily utilized as a solvent in various formulations, including:

- Paints and Coatings : It serves as a solvent that enhances the flow and leveling of coatings while improving drying times.

- Adhesives : The compound is used in adhesive formulations due to its ability to dissolve a wide range of polymers.

- Inks : It is employed in printing inks for its good solvency properties and compatibility with other ink components.

Chemical Intermediate

The compound acts as a precursor in the synthesis of other chemicals, including:

- Surfactants : Used in the production of surfactants that find applications in detergents and cleaning products.

- Pharmaceuticals : It can be involved in the synthesis of active pharmaceutical ingredients (APIs) due to its reactivity with various functional groups.

Toxicological Profile

Research indicates that this compound has potential health effects upon exposure:

- Skin Irritation : Studies have shown that it can cause mild to moderate skin irritation upon prolonged contact. The National Institute for Occupational Safety and Health (NIOSH) has provided guidelines for safe handling to minimize skin exposure risks .

- Inhalation Risks : Inhalation studies reveal significant absorption rates, prompting recommendations for adequate ventilation when used in enclosed spaces .

Case Studies

- Safety Assessment in Industrial Use

- Comparative Absorption Studies

化学反应分析

Hydrolysis

2-Propoxyethyl acetate undergoes hydrolysis, a reaction with water, resulting in the formation of propoxyethanol and acetic acid. The reaction is shown below:

2 Propoxyethyl Acetate+H2O→Propoxyethanol+Acetic Acid

This hydrolysis reaction is particularly relevant in biological systems and industrial processes.

Transesterification

This compound can participate in transesterification reactions, where the alkoxy group is exchanged with another alcohol under acidic or basic conditions, leading to the formation of different esters.

Reductive N-Alkylation

2-Propoxyacetaldehyde, a compound related to this compound, is used in the synthesis of N-ethyl-2,6-diethyl benzamine derivatives through reductive N-alkylation . For example, N,2,6-triethyl-N-(2-propoxyethyl)benzenamine can be prepared by reacting N-ethyl-2,6-diethyl aniline with 2-propoxyacetaldehyde in the presence of Pd/C and ammonium formate .

As a Solvent in Haloacylation

This compound can be used as a solvent in the preparation of monohaloacetyl halides from a ketene and a halogen . The monohaloacyl halide is separated from the reaction medium by distillation . The alkoxyalkyl ester can constitute a minor portion of the reaction medium, and the reaction is typically conducted within a temperature range of -50°C to 150°C at a pressure from about 50 mm Hg to about 2 atmospheres .

Metabolism

This compound can be absorbed through inhalation, skin contact, or ingestion. In the body, it is metabolized into propoxyethanol and subsequently into various metabolites. Studies indicate that this compound exhibits distinct elimination rates from the body compared to similar compounds, suggesting varying levels of toxicity and biological impact.

属性

CAS 编号 |

20706-25-6 |

|---|---|

分子式 |

C7H14O3 |

分子量 |

146.18 g/mol |

IUPAC 名称 |

2-propoxyethyl acetate |

InChI |

InChI=1S/C7H14O3/c1-3-4-9-5-6-10-7(2)8/h3-6H2,1-2H3 |

InChI 键 |

QMAQLCVJIYANPZ-UHFFFAOYSA-N |

SMILES |

CCCOCCOC(=O)C |

规范 SMILES |

CCCOCCOC(=O)C |

Key on ui other cas no. |

120519-46-2 |

同义词 |

2-propoxyethyl acetate ethylene glycol monopropyl ether acetate |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。